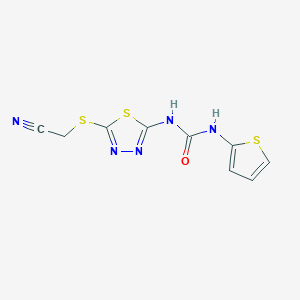

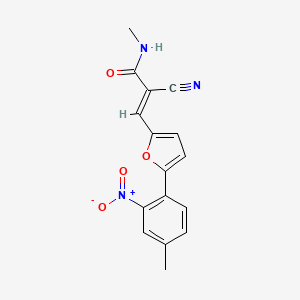

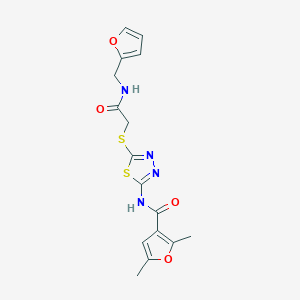

![molecular formula C20H18N2O3S B2487220 Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate CAS No. 477854-62-9](/img/structure/B2487220.png)

Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate is a chemical compound that belongs to the family of sulfanylidene-tetrahydropyrimidine derivatives. These compounds have been synthesized through acid-catalyzed cyclocondensation reactions, showcasing the diverse synthetic routes and structural variations possible within this class of chemicals. The molecule's structure is characterized by a pyrimidine ring that adopts a conformation intermediate between boat, screw-boat, and twist-boat forms, influenced by hydrogen bonding and molecular interactions (Sarojini et al., 2015).

Synthesis Analysis

The synthesis of sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives, including Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate, involves acid-catalyzed cyclocondensation reactions. These reactions utilize thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes to form compounds with complex hydrogen-bonded structures (Sarojini et al., 2015).

Molecular Structure Analysis

The molecular structure is stabilized by N-H...O and N-H...S hydrogen bonds, forming ribbons containing alternating rings. The ribbons demonstrate the importance of hydrogen bonding in defining the crystal structure and highlight the molecule's ability to form centrosymmetric and non-centrosymmetric rings depending on the specific compound and its hydration state (Sarojini et al., 2015).

科学的研究の応用

Crystal Structure and Synthesis

- The synthesis and crystal structure analysis of novel thiopyrimidine derivatives, including those related to ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate, highlight the importance of these compounds in understanding molecular conformations and hydrogen-bond interactions. Such studies provide a foundation for designing molecules with specific properties, including those with therapeutic potential (Stolarczyk et al., 2018).

Cytotoxic Activity

- Research on related thiopyrimidine derivatives demonstrates their cytotoxicity against various cancer cell lines, offering insights into the potential of these compounds in cancer therapy. For example, compounds synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate showed activity against Human umbilical vein endothelial cells (HUVEC) and different cancer cell lines, underscoring the therapeutic relevance of such molecules (Stolarczyk et al., 2018).

Antimicrobial and Antioxidant Activities

- Pyrimidine derivatives, including those structurally related to ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate, have been explored for their antimicrobial and antioxidant activities. These studies suggest the potential application of these compounds in developing new antimicrobial agents and antioxidants (Mohan et al., 2014).

Liquid Crystal Properties

- The investigation into liquid crystal properties of pyrimidinecarboxylates reveals their utility in materials science, particularly in the development of nematic and smectic liquid crystals. This research avenue indicates the broad applicability of such compounds beyond biomedicine into the field of advanced materials (Mikhaleva, 2003).

Thermodynamic Properties

- Studies on the combustion energies and thermodynamic properties of dihydropyrimidine derivatives, including ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate analogs, contribute to our understanding of their stability and reactivity. Such information is vital for the design and synthesis of new compounds with desired chemical properties (Klachko et al., 2020).

特性

IUPAC Name |

ethyl 4-(4-methoxyphenyl)sulfanyl-2-phenylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-3-25-20(23)17-13-21-18(14-7-5-4-6-8-14)22-19(17)26-16-11-9-15(24-2)10-12-16/h4-13H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWULMSXEDRFBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1SC2=CC=C(C=C2)OC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

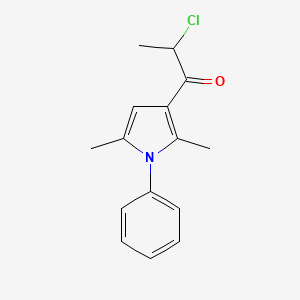

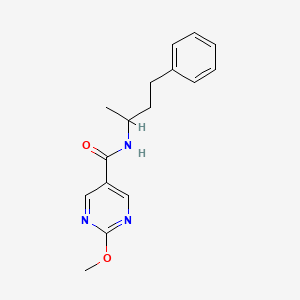

![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2487138.png)

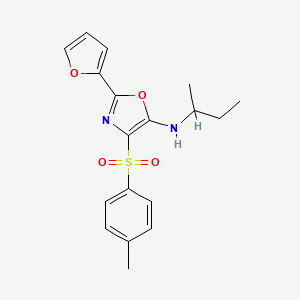

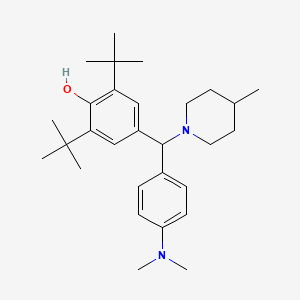

![3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2487142.png)

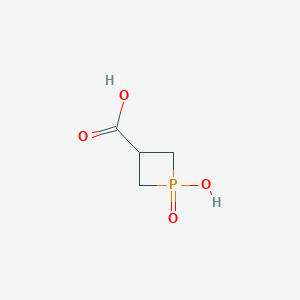

![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2487143.png)

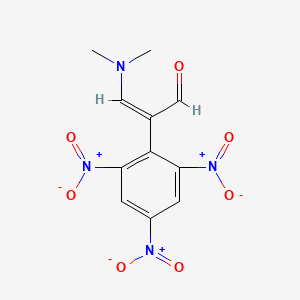

![2-[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2487144.png)

![(E)-N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2487148.png)